1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione
CAS No.: 238753-35-0
Cat. No.: VC6385838
Molecular Formula: C10H12N2O4
Molecular Weight: 224.216
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 238753-35-0 |
|---|---|
| Molecular Formula | C10H12N2O4 |
| Molecular Weight | 224.216 |
| IUPAC Name | 1,3-dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C10H12N2O4/c1-11-8(13)7(6-4-3-5-16-6)9(14)12(2)10(11)15/h3-5H2,1-2H3 |
| Standard InChI Key | SBKRJMDWDYAMMO-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C(=C2CCCO2)C(=O)N(C1=O)C |
Introduction
1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound belonging to the diazinane derivatives class. It features a unique structure with a diazinane ring substituted by dimethyl groups and an oxolan-2-ylidene moiety. This compound is of interest in various scientific research fields due to its distinct chemical properties.
Synthesis Methods
The synthesis of 1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. These may include the cyclization of appropriate precursors under controlled conditions, such as specific temperature and pressure settings, and the use of catalysts and solvents. Industrial production can be scaled up using continuous flow reactors or batch processing techniques, depending on factors like yield, purity, and cost-effectiveness.
Chemical Reactions
This compound can undergo various chemical reactions:
-
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
-
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Applications in Scientific Research
1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione has several applications:
-
Chemistry: Used as a reagent or intermediate in organic synthesis.
-
Biology: Studied for its potential biological activity and interactions with biomolecules.
-
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
-
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets, affecting various biochemical pathways. Detailed studies on binding affinity, target specificity, and pathway modulation are essential to understand its mechanism fully.
Comparison with Similar Compounds
| Compound | Description |
|---|---|
| 1,3-Dimethyl-1,3-diazinane-2,4,6-trione | Lacks the oxolan-2-ylidene moiety. |
| 5-(Oxolan-2-ylidene)-1,3-diazinane-2,4,6-trione | Lacks the dimethyl groups. |
| 1,3-Dimethyl-5-(oxolan-2-ylidene)-1,3-diazinane-2,4,6-dione | Different oxidation state. |
This compound is unique due to its specific substitution pattern and the presence of both dimethyl and oxolan-2-ylidene groups, imparting distinct chemical and physical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume